molecular formula C12H14O2 B13886904 1,3-Dicyclopropyloxybenzene

1,3-Dicyclopropyloxybenzene

Cat. No.: B13886904
M. Wt: 190.24 g/mol
InChI Key: VSYPEHLKFBWHCM-UHFFFAOYSA-N
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Description

1,3-Dicyclopropyloxybenzene is an organic compound characterized by the presence of two cyclopropyl groups attached to a benzene ring through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dicyclopropyloxybenzene can be synthesized through several methods. One common approach involves the reaction of cyclopropyl alcohol with 1,3-dihydroxybenzene in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopropyloxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted benzene derivatives.

Scientific Research Applications

1,3-Dicyclopropyloxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Dicyclopropyloxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diethoxybenzene: Similar structure but with ethoxy groups instead of cyclopropyl groups.

    1,3-Dimethoxybenzene: Contains methoxy groups instead of cyclopropyl groups.

    1,3-Dipropoxybenzene: Features propoxy groups instead of cyclopropyl groups.

Uniqueness

1,3-Dicyclopropyloxybenzene is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1,3-dicyclopropyloxybenzene

InChI

InChI=1S/C12H14O2/c1-2-11(13-9-4-5-9)8-12(3-1)14-10-6-7-10/h1-3,8-10H,4-7H2

InChI Key

VSYPEHLKFBWHCM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC=C2)OC3CC3

Origin of Product

United States

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